

Quantitative Pharmacokinetic Parameters of Miglitol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Miglitol

CAS No.: 72432-03-2

Cat. No.: S535439

[Get Quote](#)

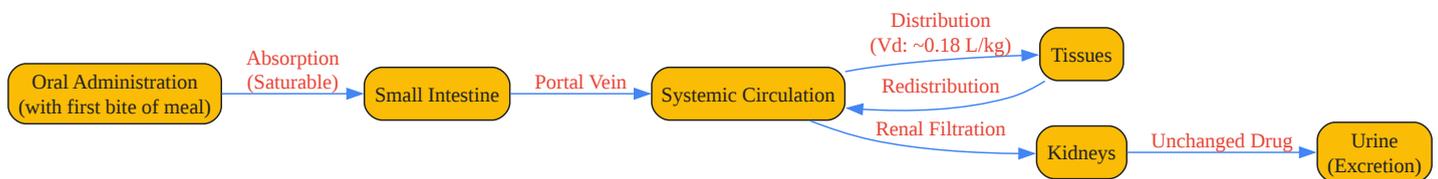
The table below summarizes the core pharmacokinetic data for **miglitol**, synthesized from scientific literature [1] [2] [3].

Parameter	Description
Absorption & Bioavailability	Rapid but saturable absorption; ~100% for a 25 mg dose, drops to 50-70% for a 100 mg dose [2] [3] [4].
Time to Peak Plasma Concentration (T _{max})	Approximately 2-3 hours after oral administration [3] [4].
Volume of Distribution (V _d)	~0.18 L/kg, indicating distribution primarily in the extracellular fluid [2].
Protein Binding	Negligible (<4.0%) [2] [5].
Metabolism	Not metabolized by humans or animal species studied [1] [2] [3].
Route of Elimination	Excreted unchanged in the urine via renal filtration [2] [3] [5].
Elimination Half-Life (T _{1/2})	Approximately 2 hours [2] [3] [5].

Parameter	Description
Total Clearance	Similar to the glomerular filtration rate; >95% of a 25 mg dose is recovered in urine within 24 hours [1] [3].

Mechanism of Action and Pharmacokinetic Pathway

Miglitol's effects result from local action in the small intestine, and its systemic pharmacokinetics are straightforward due to a lack of metabolism. The following diagram illustrates its journey in the body.



[Click to download full resolution via product page](#)

Miglitol's pharmacokinetic pathway from absorption to excretion.

Detailed Experimental Data and Protocols

Key findings from foundational and recent studies provide evidence for the pharmacokinetic profile.

Foundational Human, Rat, and Dog Study [1]

- **Objective:** To characterize the absorption, distribution, metabolism, and excretion of **miglitol** using non-labelled and radiolabelled (^3H , ^{14}C) drug.
- **Methodology:** Single and repeated administration via different routes (intravenous, oral, intraduodenal) at doses of 0.3-450 mg/kg.
- **Key Findings:**

- **Absorption:** Rapid and complete at low doses; saturation observed at ≥ 5 mg/kg in rats/dogs and >50 mg in humans.
- **Distribution:** Predominantly in the extracellular space (V_d : 0.3-0.8 L/kg). Permeation across the blood-brain barrier is very low.
- **Elimination:** Rapid renal excretion with plasma half-lives of 0.4-1.8 hours. No metabolization was detected. A terminal elimination phase with a half-life of 50-110 hours was noted for a very small residual fraction in rats.

Bioequivalence Study of Orally Disintegrating Tablets (2023) [6]

- **Objective:** To investigate the bioequivalence of a new **miglitol** orally disintegrating tablet (ODT) formulation versus the reference based on pharmacodynamic (PD) and pharmacokinetic (PK) parameters.
- **Methodology:** Two randomized, open-label, single-dose, crossover trials in healthy Chinese volunteers under fasting conditions.
 - **PK Trial (n=24):** Volunteers received a single 50 mg dose of test or reference formulation. Blood samples were collected at 17 time points per cycle. Plasma **miglitol** concentrations were measured using **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)**.
- **Key Findings:** The PK parameters (including AUC and C_{max}) for the two formulations were similar and met bioequivalence criteria (80%-125%). The study confirmed the established PK profile and demonstrated the safety and tolerability of the new ODT.

Pharmacodynamic and Clinical Correlation

- **Local vs. Systemic Action:** **Miglitol**'s primary therapeutic effect comes from its local inhibition of alpha-glucosidase enzymes in the small intestine brush border [2]. Systemic absorption is not required for its blood glucose-lowering effect [4].
- **Dosing Implications:** The saturable absorption means that increasing the dose does not proportionally increase systemic exposure, which may help limit systemic side effects [1] [7].
- **Clinical Relevance for Drug Interactions:** As **miglitol** is not metabolized and has negligible protein binding, it has a low potential for pharmacokinetic drug interactions [3]. However, it may have pharmacodynamic interactions with other glucose-lowering agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pharmacokinetics of miglitol. Absorption, distribution, ... [pubmed.ncbi.nlm.nih.gov]
2. Miglitol: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Miglitol - Diabetes Mellitus: undefined - PDB-101 [pdb101.rcsb.org]
4. Miglitol: Uses, Side Effects & Dosage [healio.com]
5. Miglitol [en.wikipedia.org]
6. Bioequivalence Study of Miglitol Orally Disintegrating ... [pubmed.ncbi.nlm.nih.gov]
7. Miglitol - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Quantitative Pharmacokinetic Parameters of Miglitol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b535439#what-is-the-pharmacokinetic-profile-of-miglitol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com